molecular formula C20H13N3O2S B2935523 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile CAS No. 1326897-58-8

3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile

Cat. No.: B2935523
CAS No.: 1326897-58-8
M. Wt: 359.4
InChI Key: IRIYOGZJGRSRJX-UHFFFAOYSA-N
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Description

3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile is a complex organic compound characterized by its thieno[3,2-d]pyrimidine core structure, which is fused with a phenyl group and a benzonitrile moiety[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of thiophene derivatives with appropriate reagents under controlled conditions[{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product[{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... This would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular processes. The pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but may differ in substituents and functional groups.

  • Benzonitriles: These compounds contain the benzonitrile moiety but lack the thieno[3,2-d]pyrimidine core.

Uniqueness: 3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile is unique due to its combination of the thieno[3,2-d]pyrimidine core with a phenyl group and a benzonitrile moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-12-14-5-4-6-15(11-14)13-22-17-9-10-26-18(17)19(24)23(20(22)25)16-7-2-1-3-8-16/h1-11,17-18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLYZZDUGNPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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